molecular formula C15H11NO3 B515141 1-Methoxy-4-nitroanthracene

1-Methoxy-4-nitroanthracene

Cat. No.: B515141
M. Wt: 253.25g/mol
InChI Key: GJGGUFUXWDXASP-UHFFFAOYSA-N
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Description

1-Methoxy-4-nitroanthracene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a three-fused benzene ring system (anthracene) substituted with a methoxy (-OCH₃) group at position 1 and a nitro (-NO₂) group at position 3. For example, 1-Methoxy-4-methyl-9,10-anthraquinone is synthesized using phthalic anhydride and p-cresol under acidic conditions followed by methylation . Nitro groups are generally introduced via nitration reactions, which could apply to the title compound.

Properties

Molecular Formula

C15H11NO3

Molecular Weight

253.25g/mol

IUPAC Name

1-methoxy-4-nitroanthracene

InChI

InChI=1S/C15H11NO3/c1-19-15-7-6-14(16(17)18)12-8-10-4-2-3-5-11(10)9-13(12)15/h2-9H,1H3

InChI Key

GJGGUFUXWDXASP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C2=CC3=CC=CC=C3C=C12)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C2=CC3=CC=CC=C3C=C12)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

1-Methoxy-4-nitronaphthalene (C₁₁H₉NO₃)

  • Structural Differences : Unlike 1-Methoxy-4-nitroanthracene, this compound is based on a naphthalene backbone (two fused benzene rings) rather than anthracene. The molecular weight is 203.1941 g/mol, significantly lower than anthracene derivatives .
  • Substituent Effects: Both compounds share methoxy and nitro groups, but the smaller naphthalene system reduces steric hindrance and alters electronic properties. The nitro group’s electron-withdrawing effect is less pronounced in naphthalene due to fewer conjugated π-electrons.
  • Applications : Naphthalene derivatives are commonly used as intermediates in dyes and pharmaceuticals, similar to nitroanthracenes .

1-Methoxy-4-methyl-9,10-anthraquinone

  • Backbone and Functional Groups: This compound features an anthraquinone structure (anthracene with two ketone groups at positions 9 and 10) and substituents at positions 1 (methoxy) and 4 (methyl). The ketone groups increase polarity and reactivity compared to unmodified anthracene .
  • Synthesis : Prepared via condensation of phthalic anhydride with p-cresol, followed by methylation. The methyl group’s electron-donating effect contrasts with the nitro group’s electron-withdrawing nature in 1-Methoxy-4-nitroanthracene .
  • Crystallography: The methyl group in this compound induces non-planarity in the anthraquinone backbone, affecting molecular packing and stability .

1-(2-Methoxyethoxy)-4-nitrobenzene (C₉H₁₁NO₄)

  • Structure : A benzene derivative with nitro and methoxyethoxy (-OCH₂CH₂OCH₃) groups. The extended methoxyethoxy chain adopts a synclinal conformation, enhancing solubility in polar solvents .
  • Electronic Properties : The nitro group’s electron-withdrawing effect is partially offset by the electron-donating methoxyethoxy group, creating a push-pull electronic system. This contrasts with 1-Methoxy-4-nitroanthracene, where the anthracene backbone provides extended conjugation.
  • Applications : Used as an intermediate in dyes and drugs, highlighting the role of nitro-aromatics in industrial chemistry .

Physicochemical and Stability Comparisons

Property 1-Methoxy-4-nitroanthracene (Inferred) 1-Methoxy-4-nitronaphthalene 1-Methoxy-4-methyl-9,10-anthraquinone
Molecular Weight ~265 g/mol (estimated) 203.1941 g/mol 268.27 g/mol
Backbone Anthracene Naphthalene Anthraquinone
Substituent Effects -NO₂ (EWG), -OCH₃ (EDG) -NO₂ (EWG), -OCH₃ (EDG) -CH₃ (EDG), -OCH₃ (EDG)
Solubility Low (non-polar backbone) Moderate (smaller structure) Low (polar ketones)
Stability (pH 7.5) Likely stable (inferred from ) Not reported Stable under synthetic conditions
  • Stability: Ethanoanthracene derivatives (e.g., compound 23n) show pH-dependent stability, with degradation at acidic pH (4.0) but stability at neutral and alkaline conditions . This suggests nitroanthracenes may exhibit similar pH sensitivity.
  • Electronic Effects : Nitro groups reduce electron density, making the compound more reactive toward nucleophilic attack, whereas methoxy groups increase electron density locally .

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